Bienvenue dans la boutique en ligne BenchChem!

YIL781 hydrochloride

GHSR Antagonist Receptor Binding Selectivity

YIL781 hydrochloride is the preferred reference antagonist for FLIPR-based calcium mobilization assays, with a pIC50 of 8.27 in recombinant rat GHS-R1a systems. Its biased signaling fingerprint (Gαq/11 and Gα12 activation without β-arrestin engagement) enables researchers to dissect pathway-specific contributions to food intake and gastric emptying. With >350-fold selectivity over the motilin receptor and no significant affinity for 30 other targets, it minimizes confounding off-target effects in rodent models of glucose homeostasis and energy balance. This well-characterized piperidine-substituted quinazolinone (Ki = 17 nM) serves as a critical benchmark for SAR studies and screening novel ghrelin receptor modulators.

Molecular Formula C24H29ClFN3O2
Molecular Weight 446.0 g/mol
Cat. No. B560414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYIL781 hydrochloride
SynonymsYIL781;  YIL 781;  YIL-781.; 6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one hydrochloride
Molecular FormulaC24H29ClFN3O2
Molecular Weight446.0 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl
InChIInChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H/t18-;/m0./s1
InChIKeyQQGRMONBDBMLSP-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder.

YIL781 Hydrochloride: A Potent and Selective Ghrelin Receptor (GHS-R1a) Antagonist for Metabolic and Neuroscience Research


YIL781 hydrochloride is a potent and orally active antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor, with a binding affinity (Ki) of 17 nM . It demonstrates high selectivity for GHS-R1a over the structurally related motilin receptor (Ki = 6 µM) and a panel of 30 other receptors and enzymes (Ki > 10 µM) . YIL781 hydrochloride is a small molecule quinazolinone derivative (CAS 1640226-17-0) that has been shown to block ghrelin-induced calcium mobilization (pIC50 = 8.27) and improve glucose homeostasis in vivo .

Why GHS-R1a Antagonists Are Not Interchangeable: The Critical Role of Functional Selectivity and In Vivo Pharmacology


The ghrelin receptor (GHS-R1a) is a pleiotropic GPCR that engages multiple downstream signaling pathways, including Gαq/11, Gαi/o, Gα12/13, and β-arrestin recruitment [1]. Consequently, ligands targeting this receptor can exhibit markedly different functional selectivity profiles, often referred to as 'biased agonism' or 'biased antagonism'. For example, YIL781 has been identified as a biased ligand that selectively activates Gαq/11 and Gα12 pathways without engaging β-arrestin, whereas other GHS-R1a antagonists, such as PF-05190457, function as inverse agonists [2]. This signaling bias translates into divergent in vivo outcomes; in a mouse kindling model, YIL781 exacerbated seizures, while a full agonist reduced them [3]. Therefore, substituting one GHS-R1a ligand for another without careful consideration of its unique functional fingerprint can lead to irreproducible results and fundamentally different biological interpretations. The quantitative evidence below provides a rigorous basis for selecting YIL781 over its closest analogs.

YIL781 Hydrochloride: A Quantitative Comparison of Key Performance Metrics Against Close Analogs


Binding Affinity and Selectivity: YIL781 Demonstrates High Potency for GHS-R1a with a >350-Fold Selectivity Window Over Motilin Receptor

YIL781 hydrochloride exhibits a binding affinity (Ki) of 17 nM for the human GHS-R1a receptor, a potency comparable to the endogenous agonist ghrelin. A critical differentiator for in vivo studies is its high selectivity over the motilin receptor, a structurally related GPCR. YIL781 shows a Ki of 6 µM for motilin, representing a >350-fold selectivity window . In contrast, the antagonist GSK1614343 has a higher affinity (pKB = 8.03) but its selectivity profile over motilin is not as extensively characterized [1]. This high selectivity for GHS-R1a minimizes the risk of confounding off-target effects on gastrointestinal motility mediated by the motilin receptor, thereby ensuring cleaner phenotypes in metabolic and behavioral studies .

GHSR Antagonist Receptor Binding Selectivity Metabolic Disease

Functional Antagonism in Cellular Assays: YIL781 is More Potent in Inhibiting Ghrelin-Induced Calcium Mobilization than GSK1614343

In functional assays measuring ghrelin-induced intracellular calcium mobilization, a key downstream signaling event, YIL781 demonstrates superior potency compared to the antagonist GSK1614343. At recombinant rat GHS-R1a receptors, YIL781 inhibited the calcium response with a pIC50 of 8.27, whereas GSK1614343 had a pIC50 of 7.90 [1]. This represents a >2-fold difference in functional potency (IC50 values of 5.4 nM vs. 12.6 nM, respectively). This head-to-head comparison, performed in the same study, confirms that YIL781 is a more effective blocker of ghrelin-mediated Gαq/11 signaling, a pathway central to ghrelin's acute effects on neuronal excitability and hormone secretion .

Calcium Mobilization Functional Assay GHSR Antagonist Cell Signaling

Functional Selectivity (Biased Signaling): YIL781 is a Gαq/11/Gα12-Biased Partial Agonist, Unlike the Pure Antagonist R011 or the Inverse Agonist PF-05190457

A defining feature of YIL781 is its unique profile as a functionally selective, or 'biased', partial agonist. In a systematic study using both calcium mobilization and dynamic mass redistribution (DMR) assays, YIL781 acted as a partial GHS-R1a agonist, whereas R011 was a pure antagonist in both assays [1]. More importantly, a separate detailed signaling analysis revealed that YIL781 selectively activates the Gαq/11 and Gα12 pathways without triggering β-arrestin recruitment, classifying it as a G protein-biased ligand [2]. This contrasts sharply with PF-05190457, which behaves as an inverse agonist, actively suppressing basal receptor activity [3]. This biased profile is not just an in vitro curiosity; it directly dictates in vivo function. In a mouse kindling model, YIL781's G protein-biased agonism led to a proconvulsant effect, whereas a full agonist was anticonvulsant [4]. This demonstrates that YIL781 engages a specific subset of the receptor's signaling capacity.

Biased Agonism GHSR GPCR Signaling Functional Selectivity Neuroscience

In Vivo Metabolic Efficacy: YIL781 Improves Glucose Homeostasis in Rats Following Oral Administration

A key advantage for preclinical in vivo studies is YIL781's oral bioavailability. In an intraperitoneal glucose tolerance test (IPGTT) in rats, oral administration of YIL781 at 10 mg/kg produced a significant improvement in glucose homeostasis, reducing blood glucose levels compared to vehicle-treated controls [1]. This in vivo efficacy distinguishes it from earlier peptide-based antagonists like [D-Lys3]-GHRP-6, which lack oral bioavailability. Furthermore, the study demonstrated that YIL781 treatment led to increased plasma insulin levels, confirming its mechanism of action involves blocking the inhibitory effect of ghrelin on insulin secretion . This property is critical for studies aiming to translate GHS-R1a antagonism into a viable therapeutic strategy for type 2 diabetes and obesity .

Oral Bioavailability Glucose Homeostasis Metabolic Disease Diabetes Obesity

Functional Antagonism In Vivo: YIL781 Shows Superior Potency in Blocking Ghrelin-Mediated Colorectal Motility Compared to JMV2959

A direct in vivo comparison of antagonist potency was performed in rats, measuring the ability of GHS-R1a antagonists to block ghrelin's effects on colorectal motility. In transfected HEK293 cells used to calibrate the in vivo doses, the functional antagonism of JMV2959 and YIL781 was quantified as pA2 values. YIL781 was significantly more potent, with a pA2 of 7.84 compared to JMV2959's pA2 of 6.55 [1]. This nearly 20-fold difference in functional potency (Kb of 14.5 nM vs. 282 nM) in a relevant cellular model suggests that YIL781 provides a more effective blockade of GHS-R1a-mediated responses at lower concentrations. The study confirmed that doses of both antagonists that achieved this differential in vitro blockade were sufficient to block ghrelin's effects on colorectal motility in vivo [2].

In Vivo Pharmacology GI Motility Functional Antagonism Rodent Model

Primary Research Applications for YIL781 Hydrochloride Driven by Its Unique Pharmacological Profile


Investigating the Specific Role of Gαq/11 and Gα12 Signaling in Ghrelin-Mediated Physiology

The most compelling use case for YIL781 stems from its validated status as a biased ligand that selectively activates Gαq/11 and Gα12 pathways without recruiting β-arrestin [1]. This makes it an indispensable chemical probe for dissecting the physiological roles of these specific G protein-mediated pathways in vivo. In a seminal study, YIL781 was used to demonstrate that selective activation of Gαq/11 in AgRP neurons is sufficient to decrease food intake, thereby elegantly delineating the signaling pathway responsible for ghrelin's orexigenic effects [2]. Researchers studying metabolic regulation, reward, and motivated behavior can use YIL781 to activate a subset of ghrelin receptor functions, allowing for a more precise understanding of how G protein-dependent signals govern specific physiological outcomes.

In Vivo Rodent Models of Type 2 Diabetes and Obesity Requiring Chronic Oral Dosing

For studies in rodent models of metabolic syndrome, YIL781's oral bioavailability and demonstrated in vivo efficacy in improving glucose tolerance and insulin secretion make it a practical and effective tool . Unlike injectable peptide antagonists, YIL781 can be administered chronically via oral gavage or in diet, enabling long-term studies of the metabolic consequences of GHS-R1a blockade. The foundational study by Esler et al. (2007) showed that chronic oral treatment with YIL781 led to improved glucose homeostasis, suppressed appetite, and promoted weight loss in diet-induced obese mice [3]. This positions YIL781 as the compound of choice for preclinical validation of GHS-R1a as a therapeutic target for obesity and type 2 diabetes.

Functional and Behavioral Studies Where Motilin Receptor Cross-Reactivity Would Confound Interpretation

The ghrelin and motilin receptors share structural homology and both influence gastrointestinal function and appetite. In experiments designed to isolate the specific contribution of GHS-R1a, the use of a compound with high selectivity is paramount. YIL781's >350-fold selectivity for GHS-R1a over the motilin receptor ensures that observed phenotypes—whether related to gastric emptying, feeding behavior, or vagal afferent signaling—are attributable solely to blockade of the ghrelin receptor. This high degree of selectivity provides greater confidence in the interpretation of complex in vivo results, particularly in studies of the gut-brain axis where multiple peptide hormones are active.

Reference Antagonist for In Vitro GPCR Signaling and Receptor Internalization Studies

YIL781 serves as a well-characterized reference compound for in vitro pharmacology of the ghrelin receptor. Its partial agonist and biased signaling properties have been rigorously quantified across multiple assays, including calcium mobilization, inositol phosphate (IP) accumulation, and dynamic mass redistribution (DMR) [4]. It has also been used as a tool to study receptor internalization, where it was found to be more potent at stimulating low-level internalization compared to other ligands [5]. This extensive characterization makes YIL781 a valuable 'gold standard' comparator when evaluating new, proprietary GHS-R1a ligands or when establishing GHS-R1a-expressing cell lines and assay systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for YIL781 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.